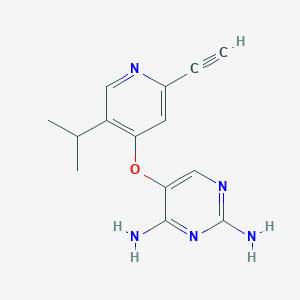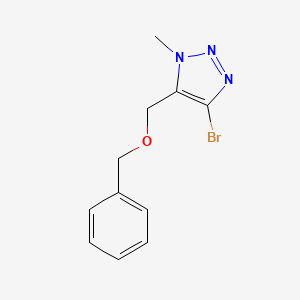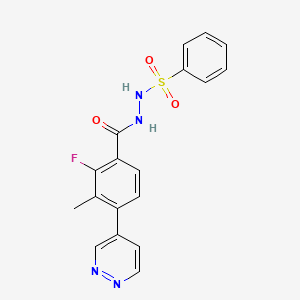
NAMPT inhibitor-linker 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NAMPT inhibitor-linker 1 is a compound designed for use in antibody-drug conjugates (ADCs). It consists of an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) as the payload and a linker that connects this inhibitor to an antibody. NAMPT is a rate-limiting enzyme in the NAD salvage pathway, which is crucial for cellular metabolism and energy production. Overexpression of NAMPT has been observed in various cancers, making it a target for cancer therapy .
Méthodes De Préparation
The synthesis of NAMPT inhibitor-linker 1 involves several steps, including the preparation of the NAMPT inhibitor and the linker, followed by their conjugation. The synthetic routes and reaction conditions for the preparation of NAMPT inhibitors typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .
Analyse Des Réactions Chimiques
NAMPT inhibitor-linker 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound may result in the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
NAMPT inhibitor-linker 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used as a payload in ADCs to target and inhibit NAMPT in cancer cells, leading to the depletion of NAD and subsequent cell death. This compound has shown significant anti-tumor efficacy in various cancer models, including breast cancer, ovarian cancer, and glioma . Additionally, this compound is used in studies investigating the role of NAMPT in cellular metabolism and energy production .
Mécanisme D'action
The mechanism of action of NAMPT inhibitor-linker 1 involves the inhibition of NAMPT, which is essential for the NAD salvage pathway. By inhibiting NAMPT, the compound reduces the levels of NAD in cells, leading to impaired cellular metabolism and energy production. This ultimately results in cell death, particularly in cancer cells that rely heavily on NAD for their rapid growth and proliferation. The molecular targets and pathways involved in this process include the NAD salvage pathway and various signaling pathways that regulate cellular metabolism .
Comparaison Avec Des Composés Similaires
NAMPT inhibitor-linker 1 can be compared with other NAMPT inhibitors, such as FK866, CHS828, and OT-82. These compounds also target NAMPT and have shown anti-tumor efficacy in various cancer models. this compound is unique in its design as a payload for ADCs, allowing for targeted delivery to cancer cells. This targeted approach enhances the compound’s efficacy and reduces potential side effects compared to other NAMPT inhibitors .
Propriétés
Formule moléculaire |
C36H37FN6O6 |
|---|---|
Poids moléculaire |
668.7 g/mol |
Nom IUPAC |
4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]benzamide |
InChI |
InChI=1S/C36H37FN6O6/c37-31-20-27(40-36(48)30-21-29(30)25-2-1-12-38-22-25)6-3-26(31)23-39-35(47)24-4-7-28(8-5-24)41-13-15-42(16-14-41)32(44)11-18-49-19-17-43-33(45)9-10-34(43)46/h1-10,12,20,22,29-30H,11,13-19,21,23H2,(H,39,47)(H,40,48)/t29-,30+/m1/s1 |
Clé InChI |
ZIJGVXBDFVHKQP-IHLOFXLRSA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)[C@H]4C[C@@H]4C5=CN=CC=C5)F)C(=O)CCOCCN6C(=O)C=CC6=O |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F)C(=O)CCOCCN6C(=O)C=CC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11932031.png)


![3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B11932054.png)
![(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)


![3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B11932072.png)
![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)

![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)
